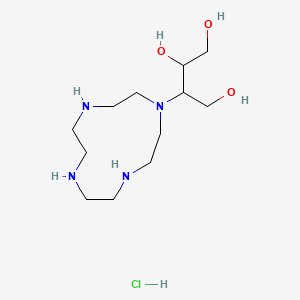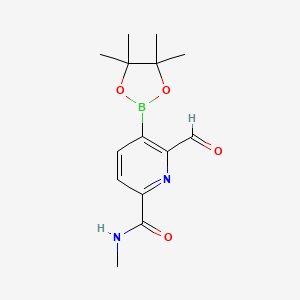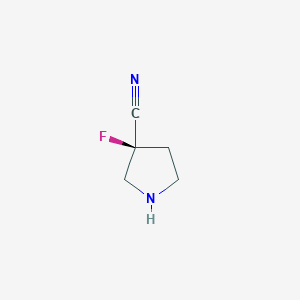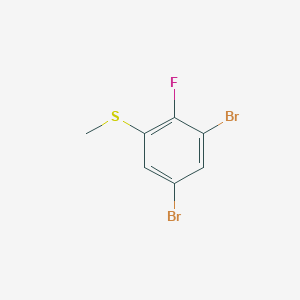
(3,5-Dibromo-2-fluorophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dibromo-2-fluorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5Br2FS. This compound features a phenyl ring substituted with two bromine atoms, one fluorine atom, and a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-2-fluorophenyl)(methyl)sulfane typically involves the bromination of 2-fluorophenyl(methyl)sulfane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 3 and 5 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dibromo-2-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
(3,5-Dibromo-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-Dibromo-2-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine atoms and the fluorine atom can participate in halogen bonding, while the methylsulfane group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,5-Dibromo-2-chlorophenyl)(methyl)sulfane
- (3,5-Dibromo-2-iodophenyl)(methyl)sulfane
- (3,5-Dibromo-2-methylphenyl)(methyl)sulfane
Uniqueness
(3,5-Dibromo-2-fluorophenyl)(methyl)sulfane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs with different halogen substitutions. The fluorine atom can influence the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in various applications.
Eigenschaften
Molekularformel |
C7H5Br2FS |
|---|---|
Molekulargewicht |
299.99 g/mol |
IUPAC-Name |
1,5-dibromo-2-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5Br2FS/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChI-Schlüssel |
RDSQKVIDRUHERH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CC(=C1)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)
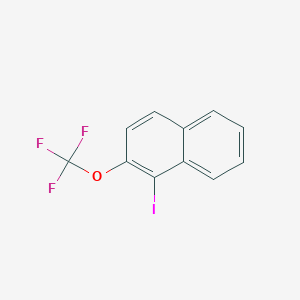
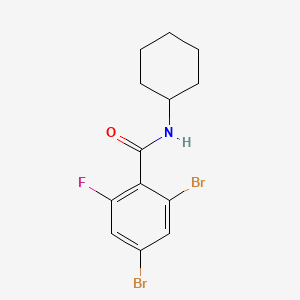
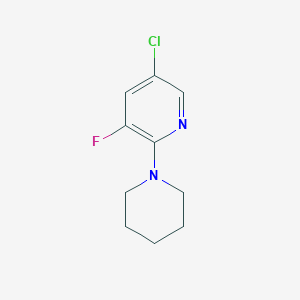
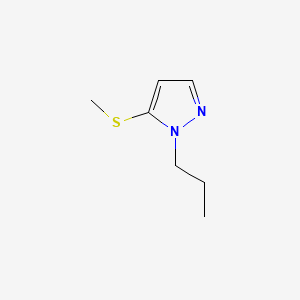


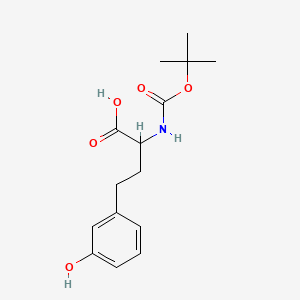
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
